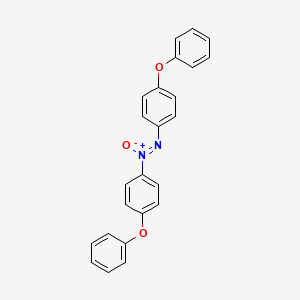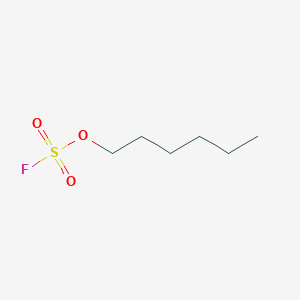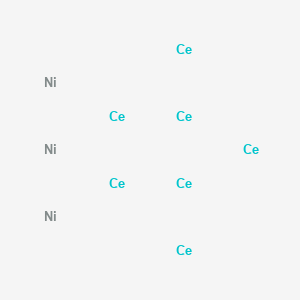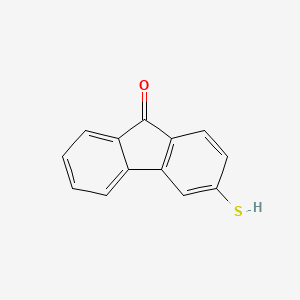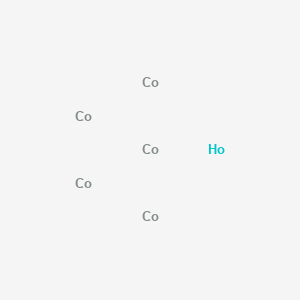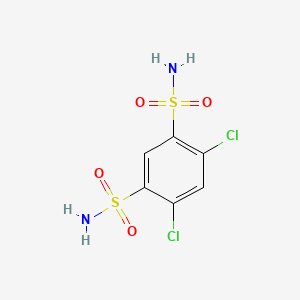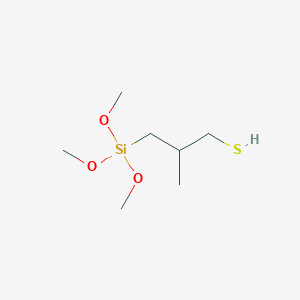
2-Methyl-3-(trimethoxysilyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is an organosilicon compound with the molecular formula C₆H₁₆O₃SSiThis compound is characterized by the presence of a thiol group (-SH) and a trimethoxysilyl group (-Si(OCH₃)₃), making it a versatile reagent in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:
Cl-(CH2)3-Si(OCH3)3+NaSH→HS-(CH2)3-Si(OCH3)3+NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(trimethoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Silanes with different functional groups.
Applications De Recherche Scientifique
2-Methyl-3-(trimethoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol involves the formation of covalent bonds between the thiol group and various substrates. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s ability to modify surfaces and enhance adhesion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Mercaptopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is unique due to the presence of both a thiol group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and applications. The thiol group provides reactivity towards metals and other thiol-reactive species, while the trimethoxysilyl group enables surface modification and coupling with various substrates .
Propriétés
Numéro CAS |
13821-71-1 |
|---|---|
Formule moléculaire |
C7H18O3SSi |
Poids moléculaire |
210.37 g/mol |
Nom IUPAC |
2-methyl-3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C7H18O3SSi/c1-7(5-11)6-12(8-2,9-3)10-4/h7,11H,5-6H2,1-4H3 |
Clé InChI |
NYLOHBUGPHJQSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](OC)(OC)OC)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


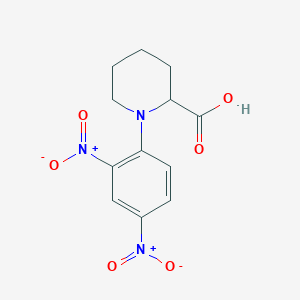
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
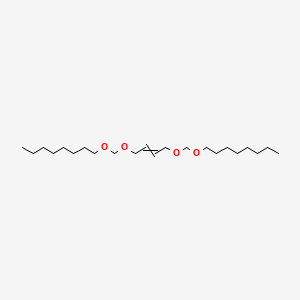
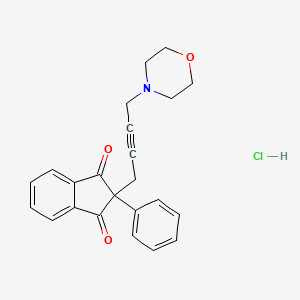
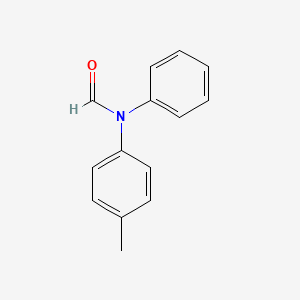
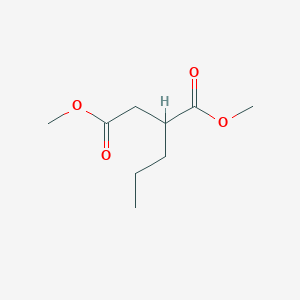
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
